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  • Product: Thalidomide-O-C8-NH2
  • CAS: 1957235-91-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Thalidomide-O-C8-NH₂ for PROTAC Applications

Executive Summary Thalidomide-O-C8-NH₂ (4-(8-aminooctyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) is a critical "warhead-linker" conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thalidomide-O-C8-NH₂ (4-(8-aminooctyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) is a critical "warhead-linker" conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as the E3 ligase-recruiting moiety, specifically targeting Cereblon (CRBN).

This guide details the synthesis of the ether-linked variant ("-O-"), which offers superior solubility and distinct physicochemical properties compared to amide-linked analogs. The protocol focuses on preserving the integrity of the base-sensitive glutarimide ring while ensuring efficient alkylation of the 4-hydroxyphthalimide scaffold.

Strategic Synthesis Architecture

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the ether linkage at the C4 position of the phthalimide ring. This strategy avoids the harsh conditions required to build the glutarimide ring after linker attachment, thereby minimizing ring-opening side reactions.

Key Disconnection:

  • Target: Thalidomide-O-C8-NH₂[1][2]

  • Precursors: 4-Hydroxythalidomide +

    
    -Boc-8-bromooctan-1-amine.
    
Mechanism & Workflow Visualization

The following diagram outlines the critical reaction pathway and decision points.

SynthesisWorkflow cluster_0 Critical Control Point: Moisture Control Start 3-Hydroxyphthalic Anhydride Step1 Condensation (AcOH, Reflux) Start->Step1 Core 4-Hydroxythalidomide (Scaffold) Step2 Alkylation (DMF, K2CO3, 60°C) Core->Step2 Linker N-Boc-8-bromo octylamine Linker->Step2 Inter Boc-Protected Intermediate Step3 Deprotection (TFA/DCM) Inter->Step3 Final Thalidomide-O-C8-NH2 (TFA Salt) Step1->Core Step2->Inter Step3->Final

Figure 1: Step-wise synthesis workflow emphasizing the convergent alkylation strategy.

Detailed Experimental Protocol

Materials & Reagents
ReagentPurity RequirementRole
3-Hydroxyphthalic anhydride>97%Starting Scaffold
3-Aminopiperidine-2,6-dione HCl>98%Glutarimide Core

-Boc-8-bromooctan-1-amine
>95%Linker
DMF (N,N-Dimethylformamide)Anhydrous (<50 ppm H₂O)Solvent (Alkylation)
Potassium Carbonate (

)
Anhydrous, PowderedBase
TFA (Trifluoroacetic acid)Reagent GradeDeprotection Agent
Step 1: Synthesis of 4-Hydroxythalidomide

Note: If 4-hydroxythalidomide is purchased commercially, proceed to Step 2.

Rationale: This step builds the CRBN-binding core. We use acetic acid to drive the condensation while mitigating the risk of glutarimide hydrolysis that occurs in strong aqueous bases.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxyphthalic anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) in glacial acetic acid (10 mL/g).

  • Add Base: Add potassium acetate (3.0 eq) to liberate the free amine.

  • Reaction: Reflux the mixture (approx. 118°C) for 4–6 hours. Monitor by LC-MS for the formation of the imide (M+1 = 275.07).

  • Workup: Cool the solution to room temperature. The product often precipitates.

  • Purification: Pour the reaction mixture into cold water. Filter the resulting solid, wash extensively with water and cold methanol. Dry under vacuum.[3]

    • Yield Target: 60–80%.

    • Appearance: Off-white to yellow solid.

Step 2: O-Alkylation (Linker Attachment)

Rationale: This is the most critical step. The phenolic hydroxyl group at C4 is alkylated. We use anhydrous DMF and


. Stronger bases (like NaH) or higher temperatures (>80°C) can cause the glutarimide ring to open (hydrolysis), destroying the CRBN binding affinity.
  • Activation: In an oven-dried flask under nitrogen, dissolve 4-hydroxythalidomide (1.0 eq) in anhydrous DMF (0.1 M concentration). Add

    
      (1.5 eq). Stir at room temperature for 30 minutes to form the phenoxide anion.
    
    • Visual Cue: The solution often turns a deeper yellow/orange upon deprotonation.

  • Addition: Add

    
    -Boc-8-bromooctan-1-amine  (1.2 eq) dissolved in minimal DMF dropwise.
    
    • Catalyst (Optional): Addition of KI (0.1 eq) can accelerate the reaction via Finkelstein exchange, though usually unnecessary for primary bromides.

  • Reaction: Heat to 60°C (internal temperature). Stir for 12–16 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. Look for product mass [M+Na] or [M+H].

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexane/EtOAc (0%

    
     60% EtOAc).
    
    • Target:Boc-Thalidomide-O-C8-NH .

Step 3: Boc-Deprotection

Rationale: Acidic cleavage is required to expose the terminal amine. HCl/Dioxane is preferred over TFA if the final product needs to be a solid hydrochloride salt, which is often easier to handle than a hygroscopic TFA salt.

  • Dissolution: Dissolve the Boc-intermediate in DCM (0.1 M).

  • Acidolysis: Add TFA (20% v/v final concentration) or 4M HCl in Dioxane (10 eq).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor for disappearance of the Boc-protected peak.

  • Isolation:

    • Method A (TFA): Concentrate in vacuo.[3] Co-evaporate with toluene (

      
      ) to remove residual TFA. Triturate with cold diethyl ether to precipitate the salt.
      
    • Method B (HCl): The product often precipitates directly from the dioxane/DCM mixture. Filter and wash with ether.

  • Final Product: Thalidomide-O-C8-NH₂ (Salt form) .

Quality Control & Characterization

ParameterMethodAcceptance Criteria
Identity ¹H NMR (DMSO-d₆)Diagnostic peaks:

11.1 (s, 1H, glutarimide NH),

7.5–7.8 (m, 3H, Ar-H),

4.2 (t, 2H, -OCH₂-),

5.1 (dd, 1H, chiral center).
Purity HPLC (254 nm)>95% Area Under Curve.
Mass LC-MS (ESI+)[M+H]⁺ calc: 402.20; found: 402.2 ± 0.1.
Residual Solvent ¹H NMRDMF < 880 ppm; TFA/Dioxane within ICH limits.

Critical NMR Feature: Verify the integration of the glutarimide proton (


 ~11.0–11.1 ppm). If this signal is absent or broad, ring opening has occurred.

Troubleshooting & Optimization

Issue: Glutarimide Ring Opening
  • Symptom: LC-MS shows a mass of [M+18] (hydrolysis product) or NMR shows loss of the imide proton.

  • Cause: Presence of water during the basic alkylation step (Step 2) or excessive heat.

  • Solution: Ensure DMF is anhydrous. Lower reaction temperature to 50°C and extend time. Switch base to

    
     (milder solubility profile in DMF).
    
Issue: Low Yield in Alkylation
  • Symptom: Unreacted 4-hydroxythalidomide remains.

  • Cause: Poor nucleophilicity of the phenol.

  • Solution: Add 0.1 eq of Sodium Iodide (NaI) to convert the alkyl bromide to the more reactive alkyl iodide in situ.

Safety & Handling

  • Teratogenicity: Thalidomide and its derivatives are potent teratogens.[4] Double-gloving and handling in a fume hood are mandatory. All solid waste must be segregated and labeled as "Teratogenic Hazard."

  • TFA: Corrosive and volatile. Handle in a fume hood.

References

  • Fischer, E. S., et al. (2014).[5] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376–1381. Link

  • Zhou, B., et al. (2018).[5] Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. Journal of Medicinal Chemistry, 61(2), 462–481. Link

  • Muller, G. W., et al. (1996). Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625–1630. Link

Sources

Exploratory

The Architect of Degradation: A Technical Guide to Thalidomide-O-C8-NH2 in PROTACs

Foreword: The Dawn of Targeted Protein Degradation For decades, the paradigm of drug discovery has been overwhelmingly centered on inhibition. We have designed molecules to block the active sites of enzymes, antagonize r...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Dawn of Targeted Protein Degradation

For decades, the paradigm of drug discovery has been overwhelmingly centered on inhibition. We have designed molecules to block the active sites of enzymes, antagonize receptors, and disrupt protein-protein interactions. While this approach has yielded numerous life-saving therapies, it is not without its limitations. A significant portion of the proteome has been deemed "undruggable" due to the lack of well-defined binding pockets. Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary departure from this inhibitory model. Instead of merely blocking a protein's function, PROTACs harness the cell's own machinery to eliminate the protein entirely.[1][2] This technical guide delves into the core of this technology, focusing on a key building block in the PROTAC arsenal: Thalidomide-O-C8-NH2. We will explore its mechanism of action, the rationale behind its design, and the experimental workflows required to validate its function in the intricate dance of targeted protein degradation.

The PROTAC Paradigm: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[3] The fundamental principle of PROTAC action is to induce proximity between the POI and the E3 ligase, thereby hijacking the ubiquitin-proteasome system (UPS) to tag the POI for degradation.[1]

The UPS is the cell's primary quality control system, responsible for the degradation of misfolded or no-longer-needed proteins. This process involves a cascade of enzymatic reactions culminating in the covalent attachment of a chain of ubiquitin molecules to the target protein. This polyubiquitination serves as a molecular beacon, signaling the proteasome to recognize and degrade the tagged protein. E3 ubiquitin ligases are the substrate recognition components of this system, determining which proteins are marked for destruction.[4]

The Cereblon/Thalidomide Axis: A Serendipitous Discovery

The story of thalidomide is a poignant one in the history of pharmacology. Initially developed as a sedative, its tragic teratogenic effects led to its withdrawal from the market.[5] However, subsequent research revealed its potent immunomodulatory and anti-cancer properties, leading to its repurposing for the treatment of multiple myeloma.[6][7] The breakthrough in understanding its mechanism of action came with the identification of Cereblon (CRBN) as its primary cellular target.[5][8]

CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[5] The binding of thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) to CRBN allosterically modifies the substrate binding site, inducing the recognition and subsequent degradation of "neosubstrates" that are not typically targeted by the native CRL4-CRBN complex.[5] This discovery laid the groundwork for the rational design of CRBN-recruiting PROTACs.

Thalidomide-O-C8-NH2: A Versatile Building Block for PROTAC Synthesis

Thalidomide-O-C8-NH2 is a synthetic E3 ligase ligand-linker conjugate that has become a valuable tool in the development of PROTACs.[3][9][10] Let's dissect its structure to understand its utility.

  • Thalidomide Moiety: This is the CRBN-binding ligand. It docks into a specific pocket on CRBN, initiating the recruitment of the CRL4-CRBN E3 ligase complex.[11]

  • -O- (Ether Linkage): The thalidomide is connected to the linker via a stable ether bond.

  • -C8- (8-Carbon Alkyl Chain): This represents the linker component. The length and composition of the linker are critical determinants of PROTAC efficacy.[12] An 8-carbon chain provides sufficient length and flexibility to allow for the productive formation of a ternary complex between the target protein and CRBN.[13]

  • -NH2 (Terminal Amine): This primary amine serves as a crucial chemical handle for the conjugation of the POI-binding ligand.[14] Standard amide bond formation chemistries can be employed to attach a carboxylic acid-containing warhead to this terminal amine, completing the synthesis of the final PROTAC molecule.

The solid-phase synthesis of thalidomide and its analogs has been described, allowing for the efficient generation of diverse PROTAC libraries.[15][16]

The Mechanism of Action: A Step-by-Step Degradation Cascade

The action of a PROTAC synthesized from Thalidomide-O-C8-NH2 can be broken down into a series of sequential and catalytic steps:

  • Binary Complex Formation: The PROTAC can independently bind to both the target protein (POI) and the CRBN E3 ligase, forming two separate binary complexes.

  • Ternary Complex Formation: The key event in PROTAC-mediated degradation is the formation of a stable ternary complex, bringing the POI and CRBN into close proximity.[17] The stability and geometry of this complex are critical for efficient ubiquitination.

  • Ubiquitination: Within the ternary complex, the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex transfers ubiquitin molecules to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • PROTAC Recycling: After the degradation of the POI, the PROTAC is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.

PROTAC_Mechanism cluster_ternary Ternary Complex POI Protein of Interest (POI) POI_PROTAC_CRBN POI-PROTAC-CRBN POI->POI_PROTAC_CRBN Binding PROTAC PROTAC PROTAC->POI_PROTAC_CRBN CRBN CRBN E3 Ligase CRBN->POI_PROTAC_CRBN Recruitment Ub Ubiquitin Ub->POI_PROTAC_CRBN Polyubiquitination Proteasome Proteasome Peptides Peptides Proteasome->Peptides Degradation Products POI_PROTAC_CRBN->PROTAC Recycling POI_PROTAC_CRBN->CRBN POI_Ub Polyubiquitinated POI POI_PROTAC_CRBN->POI_Ub Ubiquitin Transfer POI_Ub->Proteasome Recognition & Degradation

PROTAC Mechanism of Action

Experimental Validation: A Guide to Self-Validating Protocols

The successful development of a PROTAC requires a robust and multifaceted experimental approach to validate each step of its mechanism of action.[18]

Assessing Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient degradation.[19] Several biophysical techniques can be employed to characterize this interaction:

Assay TechniquePrincipleKey Parameters Measured
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface upon binding of molecules.Binding affinity (KD), association (kon) and dissociation (koff) rates, cooperativity.[20][21][22]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from the surface of a biosensor.Similar to SPR, provides real-time binding kinetics.[20][21]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[20][21]
Förster Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy between two fluorescent molecules in close proximity.Can be used to detect the formation of the ternary complex in vitro and in cells.[23]

Step-by-Step Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Immobilization: Covalently immobilize either the purified target protein (POI) or the CRBN-DDB1 complex onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the soluble binding partner (either POI or CRBN-DDB1) to confirm its interaction with the immobilized protein in the absence of the PROTAC (as a negative control).

  • Ternary Complex Analysis:

    • Pre-incubate a constant concentration of the soluble protein partner with a series of concentrations of the PROTAC.

    • Inject these pre-incubated solutions over the immobilized protein surface.

    • A significant increase in the binding response compared to the binary interaction of the PROTAC alone indicates the formation of a ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex. Calculate the cooperativity factor (α), which indicates whether the binding of the two partners to the PROTAC is enhanced (α > 1) or diminished (α < 1) in the ternary complex.

SPR_Workflow start Start immobilize Immobilize POI or CRBN on Sensor Chip start->immobilize binary_protac Inject PROTAC (Determine Binary KD) immobilize->binary_protac binary_partner Inject Soluble Partner (Negative Control) immobilize->binary_partner pre_incubate Pre-incubate Soluble Partner with PROTAC binary_protac->pre_incubate binary_partner->pre_incubate ternary_injection Inject Pre-incubated Mix (Ternary Complex Formation) pre_incubate->ternary_injection analyze Analyze Data (Kinetics, Affinity, Cooperativity) ternary_injection->analyze end End analyze->end

SPR Experimental Workflow
In Vitro Ubiquitination Assays

Demonstrating that the PROTAC can induce the ubiquitination of the POI in a cell-free system is a crucial validation step.[24]

Step-by-Step Protocol: In Vitro Ubiquitination Assay

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer:

    • Purified recombinant target protein (POI)

    • E1 ubiquitin-activating enzyme

    • E2 ubiquitin-conjugating enzyme (specific for the CRL4-CRBN complex, e.g., UBE2D1/2)

    • Recombinant CRBN-DDB1 complex

    • Ubiquitin

    • ATP

    • The PROTAC molecule at various concentrations (and a DMSO vehicle control)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot analysis using an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to the polyubiquitinated POI should be observed in the presence of the PROTAC.

    • Alternatively, an anti-ubiquitin antibody can be used to detect all ubiquitinated species.

Cellular Protein Degradation Assays

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.[25]

Assay TechniquePrincipleKey Parameters Measured
Western Blot Immunodetection of the target protein in cell lysates after treatment with the PROTAC.Decrease in protein levels, DC50 (concentration for 50% degradation), Dmax (maximum degradation).[18]
Mass Spectrometry (Proteomics) Global or targeted quantification of protein levels in PROTAC-treated cells.Unbiased assessment of degradation selectivity across the proteome.[25]
Reporter Assays (e.g., HiBiT, Luciferase) The target protein is tagged with a reporter enzyme. Degradation of the target leads to a decrease in the reporter signal.Real-time kinetics of protein degradation.[26]
Flow Cytometry The target protein is fluorescently tagged or detected with a fluorescent antibody.Quantification of protein degradation on a single-cell level.

Step-by-Step Protocol: Western Blot for Protein Degradation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a DMSO vehicle control) for a specific duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the POI.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies and detect the protein bands using a chemiluminescent or fluorescent imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.

Concluding Remarks: The Future is Bright for Targeted Degradation

Thalidomide-O-C8-NH2 represents a cornerstone in the construction of CRBN-recruiting PROTACs. Its well-defined structure and versatile chemistry have enabled the development of a multitude of degraders for a wide range of therapeutic targets.[2] The journey from a maligned drug to a powerful research tool and the basis for a new therapeutic modality is a testament to the power of scientific inquiry. As our understanding of the intricacies of ternary complex formation and the broader landscape of E3 ligases continues to expand, we can anticipate the development of even more potent and selective protein degraders, heralding a new era in precision medicine.

References

  • CAS 2983057-94-7 Thalidomide-NH-amido-C8-NH2 hydrochloride. Pharmacy Research. [Link]

  • Solid-phase synthesis of thalidomide and its analogues. PubMed. [Link]

  • Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders. PubMed. [Link]

  • Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications (RSC Publishing). [Link]

  • Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation. PubMed Central. [Link]

  • A General Strategy for the Preparation of Thalidomide-Conjugate Linkers. ResearchGate. [Link]

  • Molecular mechanisms of thalidomide and its derivatives. PMC - NIH. [Link]

  • Thalidomide: mechanisms of action. PubMed - NIH. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews (RSC Publishing). [Link]

  • (A) Chemical structure of thalidomide composed of phthalimide and... ResearchGate. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

  • Assays for Targeted Protein Degradation. Bio-Techne. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC. [Link]

  • Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. PMC. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC - PubMed Central. [Link]

  • Development of biophysical assays for studies of PROTACs. Diva-portal.org. [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. [Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. [Link]

  • Design and Linkage Optimization of Ursane-Thalidomide-Based PROTACs and Identification of Their Targeted-Degradation Properties to MDM2 Protein. ResearchGate. [Link]

  • (PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]

  • PROTAC-mediated ternary complex formation. [Link]

  • Ubiquitin/PROTAC. ChemPartner. [Link]

  • (PDF) Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]

  • PROTACs– a game-changing technology. Taylor & Francis. [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. [Link]

  • Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. University of Wisconsin–Madison. [Link]

  • Exploring and characterizing ternary complex formation. Depiction of... ResearchGate. [Link]

  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology - ACS Publications. [Link]

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Foundational

Technical Whitepaper: Thalidomide-O-C8-NH2 as a Cereblon Ligand

The following technical guide provides an in-depth analysis of Thalidomide-O-C8-NH2 , a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is structured for researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Thalidomide-O-C8-NH2 , a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is structured for researchers and drug discovery professionals, focusing on chemical architecture, synthesis protocols, and biological validation.

Executive Summary

Thalidomide-O-C8-NH2 (also known as 4-(8-aminooctyloxy)thalidomide) is a functionalized E3 ligase ligand designed for the modular synthesis of PROTACs. It consists of a Cereblon (CRBN)-binding thalidomide moiety connected via a stable ether linkage to an 8-carbon alkyl spacer , terminating in a primary amine .

This molecule solves a specific challenge in TPD: it provides a pre-assembled "warhead + linker" unit, allowing chemists to conjugate a ligand of interest (POI ligand) via a single amide coupling step. The C8 alkyl chain is often cited as a "Goldilocks" length—sufficiently long to bridge the gap between E3 ligase and target protein without inducing excessive entropic penalties.

Chemical Architecture & Mechanism[1]

The efficacy of Thalidomide-O-C8-NH2 relies on three structural domains, each serving a distinct mechanistic function.

DomainComponentFunctionalityCritical Design Note
Warhead 4-HydroxythalidomideBinds to the tri-tryptophan pocket of CRBN.The 4-position substitution (via ether) preserves CRBN affinity better than 5-position modification in many contexts.
Linker Octyl Ether (C8)Spans the solvent gap between proteins.Hydrophobic chain. The ether oxygen adds minor polarity and rotational freedom compared to an all-carbon chain.
Handle Primary Amine (-NH2)Conjugation site.High nucleophilicity allows rapid reaction with NHS-esters or carboxylic acids on the POI ligand.
Mechanism of Action: The Ternary Complex

Unlike traditional inhibitors, this molecule facilitates the formation of a ternary complex (POI-PROTAC-CRBN).[1] The stability of this complex is governed by the cooperativity factor (


), which is heavily influenced by the linker length (C8).

TernaryComplex PROTAC Thalidomide-O-C8-NH2 (Conjugated) CRBN Cereblon (E3 Ligase) PROTAC->CRBN Thalidomide End (Kd ~uM) POI Target Protein PROTAC->POI Ligand End (Kd ~nM) Ub Ubiquitin Transfer CRBN->Ub E2 Recruitment Degradation Proteasomal Degradation POI->Degradation 26S Proteasome Ub->POI Poly-Ubiquitination

Figure 1: The mechanistic flow of PROTAC-mediated degradation facilitated by the Thalidomide-O-C8-NH2 scaffold.

Synthesis Protocol

Objective: Synthesize Thalidomide-O-C8-NH2 from 4-hydroxythalidomide. Challenge: The glutarimide ring of thalidomide is base-sensitive and prone to hydrolysis (opening) under strong basic conditions or prolonged heating.

Reagents
  • Starting Material: 4-Hydroxythalidomide (CAS: 5054-59-1)

  • Linker: N-Boc-8-bromo-1-octanamine (CAS: 142356-33-0)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous DMF

  • Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Step-by-Step Methodology
Step 1: Ether Formation (Alkylation)
  • Dissolution: Dissolve 4-hydroxythalidomide (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add

    
     (1.5 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
    • Expert Insight: Do not heat yet. The color should shift (often to yellow/orange) indicating anion formation.

  • Linker Addition: Add N-Boc-8-bromo-1-octanamine (1.2 eq) dropwise.

  • Reaction: Heat to 50–60°C for 12–16 hours.

    • Critical Control Point:Do not exceed 80°C. Higher temperatures drastically increase the rate of glutarimide ring opening, leading to a hydrolyzed byproduct that is difficult to separate.

  • Workup: Dilute with water (precipitation often occurs). Extract with Ethyl Acetate.[2] Wash organic layer with brine (3x) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: Boc-Deprotection[2][3]
  • Dissolution: Dissolve the intermediate in DCM (5 mL per mmol).

  • Acidolysis: Add TFA (1:1 ratio with DCM) at 0°C.

  • Reaction: Stir at Room Temperature for 1–2 hours. Monitor by LC-MS (Loss of Boc group, -100 mass shift).

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene or ether to remove excess TFA.

    • Result: The product is obtained as a TFA salt. For amide coupling, this salt form is stable and can be used directly with an excess of base (DIPEA).

SynthesisWorkflow Start 4-Hydroxythalidomide Alkylation Alkylation (50°C, 16h) *Avoid High Heat* Start->Alkylation Reagents N-Boc-8-bromo-octanamine + K2CO3 / DMF Reagents->Alkylation Intermediate Boc-Protected Intermediate Alkylation->Intermediate Deprotection TFA / DCM (1:1) Intermediate->Deprotection Final Thalidomide-O-C8-NH2 (TFA Salt) Deprotection->Final

Figure 2: Synthesis workflow emphasizing the critical temperature control during alkylation.

Conjugation & Validation Strategy

Once synthesized, the Thalidomide-O-C8-NH2 must be conjugated to a ligand and validated.

Conjugation Protocol (Amide Coupling)
  • Activation: Dissolve the Carboxylic Acid-Ligand (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Coupling: Add Thalidomide-O-C8-NH2 (1.0 eq).

  • Completion: Stir for 2–4 hours. Monitor via LC-MS.

  • Purification: Preparative HPLC is recommended to ensure high purity (>95%) for biological assays.

Biological Validation Decision Tree

To validate the molecule, researchers must prove two things: Binding and Degradation .

Assay TypeMethodMetricSuccess Criteria
Binary Binding TR-FRET / FP

(vs. CRBN)
< 10

M (Comparable to parent thalidomide)
Ternary Complex AlphaLISAHook EffectBell-shaped curve indicating complex formation.
Degradation Western Blot

/

> 50% degradation at nanomolar concentrations.
Selectivity Proteomics (TMT)Off-targetsSpecific downregulation of POI only.
Troubleshooting: "The Hook Effect"

A common failure mode in PROTAC experiments using this linker is the "Hook Effect" at high concentrations, where binary complexes (PROTAC-POI and PROTAC-E3) outcompete the ternary complex.

  • Observation: Degradation decreases as concentration increases beyond the optimum.

  • Solution: This is a property of the mechanism, not a flaw in the synthesis. Ensure dose-response curves cover a wide range (e.g., 0.1 nM to 10

    
    M).
    

References

  • Chemical Structure & Properties

    • PubChem Compound Summary for CID 134693952 (Thalidomide-O-C8-NH2). National Center for Biotechnology Information (2025). Link

  • Synthesis Methodology

    • Zhou, B., et al. (2018).[3] Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Macrocyclic Erythromycin-Based Linkers. Journal of Medicinal Chemistry. Link

  • Linkerology & Design

    • Maple, H. J., et al. (2019). Development of a General Approach for the Synthesis of PROTACs. Bioorganic & Medicinal Chemistry Letters.[4] Link

  • Applications (EGFR Degradation)

    • Jiang, J., et al. (2019).[3] Targeting Mutant EGFRs with PROTACs.[1] Nature Chemical Biology. Link

  • Commercial Availability & Specs

    • MedChemExpress Product Datasheet: Thalidomide-O-C8-NH2. Link

Sources

Exploratory

Technical Guide: The Role of the C8 Linker in Thalidomide-O-C8-NH2

This guide serves as a technical deep dive into Thalidomide-O-C8-NH2 , a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is designed for medicinal chemists and chemical biologists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep dive into Thalidomide-O-C8-NH2 , a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is designed for medicinal chemists and chemical biologists optimizing E3 ligase recruitment.

Executive Summary: The "Goldilocks" Hydrophobe

Thalidomide-O-C8-NH2 (4-((8-aminooctyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) represents a specific class of "functionalized E3 ligase handles." Unlike hydrophilic PEG linkers, the C8 alkyl chain introduces a distinct hydrophobic vector that influences cell permeability , ternary complex rigidity , and catalytic efficiency .

This guide dissects the physicochemical and mechanistic contributions of the C8 linker, providing a rationale for its selection over shorter alkyls (C2–C4) or flexible PEGs (PEG2–PEG4) in degrader campaigns.

Chemical Architecture & Properties

The molecule consists of three functional domains, each serving a distinct role in the degradation cascade.

Structural Analysis
DomainChemical IdentityFunctionCritical Parameter
Warhead Thalidomide (4-hydroxy derivative)Binds Cereblon (CRBN) E3 LigaseAffinity: Must retain IC50 < 1 µM for CRBN.[1]
Linker Octyl chain (

)
Spans gap to Target ProteinLipophilicity: Increases LogP; enhances membrane crossing.
Handle Primary Amine (

)
Conjugation siteReactivity: Nucleophile for amide coupling to POI ligand.
The "C8" Advantage: Hydrophobicity vs. Solubility

The C8 linker is often chosen to modulate the Topological Polar Surface Area (TPSA) .

  • Permeability: Unlike PEG linkers, which add TPSA (ether oxygens), the C8 alkyl chain is "invisible" to polar surface metrics but contributes significantly to lipophilicity. This is crucial for penetrating the cell membrane to reach intracellular targets.

  • Solubility Risk: The trade-off is reduced aqueous solubility. Protocols must account for this by using organic co-solvents (DMSO/DMA) during synthesis and biological testing.

Mechanistic Role in PROTAC Design

Ternary Complex Cooperativity

The length of the linker (approx. 10–12 Å for C8) is critical for the "zone of ubiquitination."

  • Too Short ( Steric clash prevents the E3 ligase and Protein of Interest (POI) from approaching.

  • Too Long (>C12 or PEG): High entropic cost to fold the complex; the "floppy" linker reduces the effective concentration of the E3 near the POI.

  • C8 Optimal: The C8 chain often provides the precise distance to allow protein-protein interactions (PPIs) between the E3 and POI surfaces. These de novo PPIs stabilize the ternary complex (positive cooperativity), leading to faster ubiquitination (

    
    ) and deeper degradation (
    
    
    
    ).
Visualization: Linker Selection Logic

The following decision tree illustrates when to deploy a C8 alkyl linker versus a PEG linker.

LinkerSelection Start PROTAC Design Phase Permeability Is Cell Permeability Low? Start->Permeability Solubility Is Aqueous Solubility Critical? Permeability->Solubility No Decision_C8 Select Thalidomide-O-C8-NH2 (Hydrophobic/Rigid) Permeability->Decision_C8 Yes (Need Lipophilicity) Rigidity Is Ternary Complex Unstable? Solubility->Rigidity No Decision_PEG Select PEG Linker (Hydrophilic/Flexible) Solubility->Decision_PEG Yes (Need Polarity) Rigidity->Decision_C8 Yes (Need Defined Conformation) Rigidity->Decision_PEG No (Need Reach)

Figure 1: Decision logic for selecting C8 alkyl linkers based on physicochemical bottlenecks.

Experimental Workflow: Conjugation & Validation

Synthesis Protocol: Amide Coupling

This protocol describes coupling Thalidomide-O-C8-NH2 to a carboxylic acid-containing Target Ligand (POI-COOH).

Reagents:

  • Thalidomide-O-C8-NH2 (1.0 eq)

  • POI-Ligand-COOH (1.0 eq)

  • HATU (1.2 eq) or EDC/NHS

  • DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve POI-Ligand-COOH in anhydrous DMF (0.1 M concentration). Add DIPEA and HATU. Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

    • Why: Pre-activation prevents side reactions with the thalidomide glutarimide ring, which is hydrolytically sensitive.

  • Coupling: Add Thalidomide-O-C8-NH2 directly to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: Look for the mass shift corresponding to the loss of water (M_ligand + M_linker - 18).

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over Na2SO4.

  • Purification: Isolate via Preparative HPLC (Water/Acetonitrile gradient).

    • Caution: Avoid basic buffers (pH > 8) during purification to prevent thalidomide ring opening.

Visualization: Synthesis Pathway

SynthesisPath Thal Thalidomide-O-C8-NH2 (Nucleophile) Coupling Amide Coupling (DMF, RT, 4h) Thal->Coupling Ligand POI-Ligand-COOH (Electrophile) Activation Activation (HATU/DIPEA) Ligand->Activation Activation->Coupling Product PROTAC Conjugate (Thal-O-C8-Amide-Ligand) Coupling->Product

Figure 2: Convergent synthesis workflow for generating Thalidomide-C8-based PROTACs.

Validation & Quality Control

Self-Validating QC Steps
  • NMR Integrity: Verify the integrity of the glutarimide ring (proton signals at ~11.0 ppm). Loss of this signal indicates hydrolysis, rendering the PROTAC inactive against CRBN.

  • Solubility Check: Before biological assay, dissolve the final PROTAC in DMSO to 10 mM. If precipitation occurs upon dilution into media (10 µM), the C8 linker may be too hydrophobic for the specific ligand pair. Switch to a PEG-Alkyl hybrid or shorter C6 linker.

Biological Assay Interpretation
AssayObservationImplication of C8 Linker
Western Blot High degradation (Dmax > 90%)C8 length enables productive ternary complex.
Hook Effect Degradation lost at high conc.Normal behavior; confirms mechanism is event-driven, not occupancy-driven.
PAMPA High Permeability (

)
C8 successfully masked polar groups, enabling passive diffusion.

References

  • Cyrus, K. et al. Impact of linker length on the activity of PROTACs.[2] Molecular BioSystems, 2011. Available at: [Link]

  • Edmondson, S.D. et al.Analyzing the physicochemical properties of PROTACs. Journal of Medicinal Chemistry, 2019. (Contextual citation regarding alkyl linker permeability).

Sources

Foundational

Understanding the E3 ligase recruiting function of "Thalidomide-O-C8-NH2"

Executive Summary Targeted Protein Degradation (TPD) has shifted the paradigm of drug discovery from "occupancy-driven" inhibition to "event-driven" elimination. Central to this approach is the Proteolysis Targeting Chim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Targeted Protein Degradation (TPD) has shifted the paradigm of drug discovery from "occupancy-driven" inhibition to "event-driven" elimination. Central to this approach is the Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that bridges a Protein of Interest (POI) with an E3 ubiquitin ligase.[1]

Thalidomide-O-C8-NH2 (CAS: 2636798-38-2, HCl salt) represents a critical, pre-functionalized building block for TPD. It combines a Cereblon (CRBN)-targeting warhead with an optimized octyl-ether linker and a primary amine handle. This guide provides a rigorous technical analysis of this molecule, detailing its structural rationale, chemical conjugation protocols, and validation methodologies for researchers developing novel degraders.

Molecular Architecture & Structural Rationale[2]

The efficacy of a PROTAC is governed by the stability of the ternary complex (POI-PROTAC-E3). Thalidomide-O-C8-NH2 is engineered to maximize this stability through three distinct structural domains.

The Warhead: Thalidomide & The Exit Vector

The core moiety is thalidomide, a glutarimide-containing ligand that binds the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

  • Critical Feature: The linker attachment point is at the C4 position of the phthalimide ring via an oxygen (ether) atom.

  • Causality: X-ray crystallography of the DDB1-CRBN complex reveals that the C4 position faces the solvent-exposed region, serving as an ideal "exit vector." Derivatization at this position minimizes steric clash within the CRBN binding pocket, preserving binding affinity (

    
    ) in the low micromolar to nanomolar range [1].
    
The Linker: Octyl Ether (O-C8)

The linker is not merely a connector; it influences cell permeability and E3-POI cooperativity.

  • Composition: An 8-carbon alkyl chain attached via an ether linkage.

  • Rationale:

    • Hydrophobicity: The alkyl chain increases lipophilicity compared to PEG linkers, potentially enhancing membrane permeability.

    • Length (~10–12 Å): The C8 chain provides sufficient distance to span the gap between the E3 ligase and the POI without being so long that it induces "hook effect" (non-productive binary binding) at lower concentrations.

The Handle: Primary Amine (NH2)
  • Function: Provides a high-reactivity nucleophile for amide coupling.

  • Utility: Allows for rapid conjugation with carboxylic acid-functionalized POI ligands using standard peptide coupling chemistry (e.g., HATU, EDC).

MolecularArchitecture cluster_function Functional Role Thalidomide Thalidomide Moiety (CRBN Binder) ExitVector C4-Oxygen (Exit Vector) Thalidomide->ExitVector Covalent Bond Target Recruits E3 Ligase (CRL4-CRBN) Thalidomide->Target Linker C8 Alkyl Chain (Hydrophobic Spacer) ExitVector->Linker Ether Linkage Handle Primary Amine (-NH2) (Conjugation Handle) Linker->Handle Terminal

Figure 1: Structural decomposition of Thalidomide-O-C8-NH2 highlighting the functional domains responsible for E3 recruitment and POI conjugation.

Chemical Synthesis Protocol: PROTAC Conjugation

This protocol details the conjugation of Thalidomide-O-C8-NH2 to a POI ligand containing a free carboxylic acid (-COOH).

Materials
  • Amine: Thalidomide-O-C8-NH2 (HCl salt).

  • Acid: POI Ligand-COOH (1.0 eq).

  • Coupling Agent: HATU (1.2 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0–5.0 eq).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Methodology
  • Activation:

    • Dissolve the POI Ligand-COOH (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Rationale: Pre-activation of the acid generates the active ester (OAt-ester), which is more susceptible to nucleophilic attack by the amine. Stir for 15 minutes at Room Temperature (RT).

  • Coupling:

    • Add Thalidomide-O-C8-NH2 (1.0–1.2 eq) to the reaction mixture.

    • Note: If using the HCl salt, ensure sufficient DIPEA is present to neutralize the salt and liberate the free amine.

    • Stir at RT for 2–16 hours. Monitor reaction progress via LC-MS (Look for mass shift:

      
      ).
      
  • Quenching & Work-up:

    • Dilute with Ethyl Acetate. Wash with saturated

      
       (removes unreacted acid/HATU byproducts) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Success Criteria: Purity >95% by HPLC is required for biological assays to avoid off-target effects from unreacted "warheads."

SynthesisWorkflow Start Start: POI Ligand-COOH Activation Activation: Add HATU + DIPEA (Generate Active Ester) Start->Activation Coupling Coupling: Add Thalidomide-O-C8-NH2 (Nucleophilic Attack) Activation->Coupling Monitoring LC-MS Check: Target Mass Observed? Coupling->Monitoring Monitoring->Coupling No (Extend Time/Heat) Purification Purification: Prep-HPLC (>95% Purity) Monitoring->Purification Yes Final Final PROTAC Purification->Final

Figure 2: Standard amide coupling workflow for synthesizing PROTACs using the Thalidomide-O-C8-NH2 building block.

Functional Characterization Protocols

Once synthesized, the PROTAC must be validated for its ability to recruit CRBN and degrade the target.

Biochemical Validation: TR-FRET Binary Binding Assay

Objective: Confirm that the linker attachment does not sterically hinder the Thalidomide moiety from binding CRBN.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a fluorophore-labeled thalidomide probe by your PROTAC.

  • Reagents:

    • Recombinant CRBN-DDB1 complex (His-tagged).

    • Anti-His-Tb antibody (Donor).

    • BODIPY-Thalidomide (Acceptor tracer).

  • Protocol:

    • Incubate CRBN-DDB1 (10 nM) with Anti-His-Tb (2 nM) and BODIPY-Thalidomide (20 nM) in assay buffer.

    • Add serial dilutions of your synthesized PROTAC.

    • Incubate for 60 mins at RT.

    • Read TR-FRET signal (Ex: 340nm, Em: 490nm/520nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
    . A low 
    
    
    
    (comparable to free thalidomide) confirms successful E3 engagement [2].
Cellular Validation: Western Blot Degradation Assay

Objective: Determine the degradation potency (


) and maximum degradation (

).
  • Cell Line: Choose a line expressing both CRBN and the POI (e.g., HEK293T, MM.1S).

  • Protocol:

    • Seeding: Seed cells in 6-well plates (0.5 x

      
       cells/well). Allow 24h adhesion.
      
    • Treatment: Treat cells with DMSO (control) and serial dilutions of PROTAC (e.g., 1 nM to 10

      
      M) for 16–24 hours.
      
      • Control: Include a "Competition Control" (PROTAC + excess free Thalidomide). If degradation is rescued, the mechanism is CRBN-dependent.

    • Lysis: Lyse cells using RIPA buffer + Protease Inhibitors.

    • Blotting: Perform SDS-PAGE and transfer to PVDF membrane. Probe with antibodies for POI and a loading control (e.g., GAPDH).

    • Quantification: Densitometry analysis normalized to loading control.

Troubleshooting & Optimization

IssuePotential CauseMechanistic Solution
Low Solubility C8 alkyl chain is too hydrophobic.Switch to a PEG-based linker (e.g., Thalidomide-O-PEG4-NH2) to increase polarity.
No Degradation "Hook Effect" (binary binding dominates).Reduce PROTAC concentration. High concentrations saturate E3 and POI independently, preventing ternary complex formation.
Poor E3 Binding Steric clash at exit vector.Verify the purity of the Thalidomide-O-C8-NH2 starting material.[2][3] Ensure the 'O' linkage is at C4, not C5 (C5 modification significantly reduces CRBN affinity) [3].

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[4] Nature, 512(7512), 49–53. Link

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: In Vitro Ubiquitination Assays Utilizing Thalidomide-O-C8-NH2

[1] Strategic Overview Thalidomide-O-C8-NH2 is a high-utility "E3 Ligase Ligand-Linker Conjugate" used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It consists of a Cereblon (CRBN)-binding moiety (a t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Overview

Thalidomide-O-C8-NH2 is a high-utility "E3 Ligase Ligand-Linker Conjugate" used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It consists of a Cereblon (CRBN)-binding moiety (a thalidomide derivative) attached to an 8-carbon alkyl linker terminating in a primary amine (-NH2).[1]

Crucial Distinction: Thalidomide-O-C8-NH2 is not a standalone degrader.[1] It is a modular building block . To perform a functional in vitro ubiquitination assay, this molecule must first be conjugated to a ligand targeting a Protein of Interest (POI).[1]

This Application Note guides researchers through the validation of PROTACs derived from this building block, specifically focusing on the CRL4^CRBN E3 ligase ubiquitination assay . This assay is the "Gold Standard" for confirming that a synthesized PROTAC can successfully recruit CRBN to the target protein and catalyze ubiquitin transfer before moving to cellular degradation models.

Mechanism of Action

The assay replicates the intracellular ubiquitin cascade in a cell-free environment.[1]

  • E1 Activation: Ubiquitin is activated by E1 (Uba1).[1]

  • E2 Conjugation: Ubiquitin is transferred to an E2 enzyme (typically Ube2D or Ube2G families).[1]

  • Ternary Complex Formation: The PROTAC (synthesized from Thalidomide-O-C8-NH2) bridges the E3 ligase (CRL4^CRBN) and the POI.[1]

  • Ubiquitin Transfer: The E2 transfers ubiquitin to surface lysines on the POI.[1]

Visualizing the Pathway

The following diagram illustrates the ternary complex formation facilitated by the Thalidomide-O-C8-NH2 derived PROTAC.

TernaryComplex cluster_E3 E3 Ligase Complex (CRL4-CRBN) CRBN Cereblon (CRBN) DDB1 DDB1/Cul4A CRBN->DDB1 PROTAC PROTAC (Thalidomide-O-C8-Ligand) CRBN->PROTAC Binds Thalidomide moiety POI Protein of Interest (Substrate) PROTAC->POI Binds POI Ligand Ub Ubiquitin (Activated) E2 E2 Enzyme (Ube2D/G) E2->POI Catalyzes Transfer E2->Ub

Caption: Schematic of the ternary complex. The PROTAC acts as the bridge, recruiting the POI to the E3 ligase for ubiquitination.[2]

Pre-Assay Preparation: The Chemistry Interface

Before the biological assay, the Thalidomide-O-C8-NH2 must be chemically linked to your target ligand.[1]

  • Reactivity: The primary amine (-NH2) is nucleophilic.[1]

  • Typical Reaction: Amide coupling with a Carboxylic Acid (-COOH) or NHS-ester on the POI ligand.[1]

  • Control Compound: It is highly recommended to synthesize a Negative Control where the Thalidomide moiety is methylated (N-methyl thalidomide) or chemically altered to prevent CRBN binding, while keeping the linker and POI ligand identical.[1]

Protocol: In Vitro Ubiquitination Assay

This protocol validates the ability of your Thalidomide-O-C8-NH2 derived PROTAC to induce ubiquitination of a purified POI.[1]

A. Reagents & Equipment[1][3][4][5][6][7]
ComponentSpecificationsRecommended Source/Notes
E1 Enzyme Recombinant Human Uba1Final conc: 50–100 nM
E2 Enzyme Ube2D3 (promiscuous) or Ube2G1 (K48-specific)Final conc: 0.5–1.0 µM.[1] Ube2D3 is preferred for initial screening.[1][3]
E3 Ligase CRL4^CRBN ComplexFinal conc: 0.2–0.5 µM.[1] Must include DDB1, Cul4A, Roc1, CRBN.[1]
Ubiquitin Wild Type (WT) or Fluorescent-labeledFinal conc: 10–50 µM.[1]
Substrate Purified Protein of Interest (POI)Final conc: 0.5–2.0 µM.[1] Purity >90% essential.[1]
PROTAC Synthesized from Thalidomide-O-C8-NH2Titration range: 1 nM – 10 µM (to observe hook effect).[1]
Reaction Buffer 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTTMg2+ is critical for ATP hydrolysis.[1]
Energy Source ATP (Adenosine Triphosphate)Final conc: 2–5 mM.[1][4]
B. Experimental Workflow

Step 1: Master Mix Preparation (Keep on Ice) Prepare a 2X Master Mix containing the enzymatic cascade to ensure consistency across wells.[1]

  • Buffer + E1 (Uba1) + E2 (Ube2D3) + E3 (CRL4^CRBN) + Ubiquitin.[1]

  • Do not add ATP yet.[1]

Step 2: Compound & Substrate Setup [1]

  • In PCR tubes or a 384-well plate, aliquot 2 µL of your PROTAC (10X concentration in 5% DMSO).[1]

    • Include Controls: DMSO only (Vehicle), Free Thalidomide (Competitor), Unconjugated Thalidomide-O-C8-NH2 (Linker Control).[1]

  • Add 2 µL of purified POI (Substrate).

  • Incubate PROTAC + POI for 10 minutes at Room Temperature (RT) to allow binary complex equilibration.

Step 3: Reaction Initiation

  • Add 15 µL of the Master Mix (E1/E2/E3/Ub) to the PROTAC/POI mixture.

  • Start the reaction by adding 1 µL of ATP (100 mM stock).[1]

  • Total Volume: ~20 µL.

  • Incubate at 30°C or 37°C for 60–90 minutes .

Step 4: Termination & Detection

  • Stop Reaction: Add 5 µL of 4X LDS/SDS Sample Buffer containing reducing agent (BME or DTT) and boil at 95°C for 5 minutes.

  • Readout: Perform SDS-PAGE followed by Western Blot.[1][5]

  • Primary Antibody: Use an antibody against the POI (Substrate).[1]

    • Note: Anti-Ubiquitin blots are often too messy due to E3 auto-ubiquitination.[1] Detecting the substrate shift is more specific.[1]

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase start Start: Purified Components mix1 Mix PROTAC + POI (Equilibrate 10 min) start->mix1 mix2 Prepare Master Mix (E1 + E2 + E3 + Ub) start->mix2 init Initiate Reaction Add ATP + Mg2+ mix1->init mix2->init incubate Incubate 37°C, 60-90 min init->incubate stop Terminate Add SDS Buffer + Boil incubate->stop detect Western Blot (Anti-Substrate) stop->detect

Caption: Step-by-step workflow for the in vitro ubiquitination assay.

Data Analysis & Troubleshooting

Interpreting the Western Blot

Successful ubiquitination results in a "laddering" effect or a high-molecular-weight "smear" above the unmodified substrate band.[1]

ObservationInterpretationAction
Laddering/Smear Success. Poly-ubiquitination has occurred.[1][6]Quantify intensity relative to DMSO control.
No Shift Failure. No ternary complex or inactive enzymes.[1]Check E3 activity (auto-ubiquitination) via anti-CRBN blot.[1]
Signal Loss at High Conc. Hook Effect. Excess PROTAC saturates E3 and POI separately.[1]This confirms the mechanism is PROTAC-driven.[1]
Shift in "Linker Only" Non-Specific. The linker itself may be sticky.Compare with Thalidomide-O-C8-NH2 (unconjugated) control.[1][7]
The "Hook Effect" Validation

A hallmark of PROTAC biology is the bell-shaped concentration-response curve.[1]

  • Low Concentration: Insufficient PROTAC to form ternary complexes.[1]

  • Optimal Concentration: Maximum ternary complex formation (Max Ubiquitination).

  • High Concentration: PROTAC saturates both CRBN and POI individually, preventing them from meeting (Binary complexes dominate).[1]

Critical Check: If your Thalidomide-O-C8-NH2 derived PROTAC shows a smear that disappears at very high concentrations (>10 µM), this validates the specific ternary complex mechanism.[1]

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity.[1] Nature Structural & Molecular Biology.[1]

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.[1] Proceedings of the National Academy of Sciences. [1]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.[1] Nature Chemical Biology.[1]

  • MedChemExpress. Thalidomide-NH-C8-NH2 Product Information and Structure.

  • LifeSensors. PROTAC In Vitro Ubiquitination Assay Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Thalidomide-Based PROTACs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This guide is specifically designed to address the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This guide is specifically designed to address the challenges associated with off-target effects of PROTACs containing thalidomide-based E3 ligase ligands, such as "Thalidomide-O-C8-NH2," which recruit the Cereblon (CRBN) E3 ubiquitin ligase. Our goal is to provide you with the expert insights and practical methodologies required to enhance the selectivity and therapeutic potential of your protein degraders.

Understanding the Challenge: On-Target Degradation vs. Off-Target Effects

PROTACs are a revolutionary modality in drug discovery, designed to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] A thalidomide-based PROTAC forms a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.[3][4] However, the very mechanism that makes these molecules powerful can also be a source of unintended, off-target effects. Understanding and mitigating these effects is paramount for developing safe and effective therapeutics.

PROTAC_Mechanism_and_Off_Targets cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathways cluster_Neosubstrate 1. Neosubstrate Degradation cluster_POI_OffTarget 2. POI Ligand Off-Target POI Protein of Interest (POI) Ternary_On Productive Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_On Binds POI Ligand PROTAC Thalidomide-based PROTAC CRBN CRBN E3 Ligase CRBN->Ternary_On Binds Thalidomide Moiety POI_Ub Ubiquitinated POI Ternary_On->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_On Proteasome_On Proteasome POI_Ub->Proteasome_On Recognition Degraded_POI Degraded POI (Therapeutic Effect) Proteasome_On->Degraded_POI Degradation Neosubstrate Off-Target Neosubstrate (e.g., Zinc Finger Proteins) Ternary_Off_Neo Off-Target Ternary Complex (Neo-PROTAC-CRBN) Neosubstrate->Ternary_Off_Neo Neo_Ub Ubiquitinated Neosubstrate Ternary_Off_Neo->Neo_Ub Ubiquitination Proteasome_Off1 Proteasome Neo_Ub->Proteasome_Off1 Degraded_Neo Degraded Neosubstrate (Potential Toxicity) Proteasome_Off1->Degraded_Neo CRBN_Off1 CRBN E3 Ligase CRBN_Off1->Ternary_Off_Neo PROTAC_Off1 Thalidomide-based PROTAC POI_Off Off-Target Protein (Binds POI Ligand) Ternary_Off_POI Off-Target Ternary Complex (Off-Target-PROTAC-CRBN) POI_Off->Ternary_Off_POI POI_Off_Ub Ubiquitinated Off-Target Ternary_Off_POI->POI_Off_Ub Ubiquitination Proteasome_Off2 Proteasome POI_Off_Ub->Proteasome_Off2 Degraded_POI_Off Degraded Off-Target (Potential Toxicity) Proteasome_Off2->Degraded_POI_Off CRBN_Off2 CRBN E3 Ligase CRBN_Off2->Ternary_Off_POI PROTAC_Off2 Thalidomide-based PROTAC Proteomics_Workflow cluster_SamplePrep 1. Sample Preparation cluster_MS 2. Mass Spectrometry cluster_Analysis 3. Data Analysis cluster_Validation 4. Hit Validation Cell_Culture Cell Culture + PROTAC Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Labeling Peptide Labeling (TMT or Label-Free) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Processing Database Search & Peptide Identification LC_MS->Data_Processing Quantification Protein Quantification Data_Processing->Quantification Stat_Analysis Statistical Analysis (Volcano Plot) Quantification->Stat_Analysis Hit_ID Identify Significantly Downregulated Proteins Stat_Analysis->Hit_ID WB_Validation Western Blot Validation of Top Hits Hit_ID->WB_Validation Control_Experiments_Workflow cluster_Controls Essential Control Experiments Start Observe POI Degradation with PROTAC Inactive_Control Treat with Inactive Stereoisomer PROTAC Start->Inactive_Control Compete_POI Pre-treat with excess free POI Ligand Start->Compete_POI Compete_CRBN Pre-treat with excess free Thalidomide Analog Start->Compete_CRBN Inhibit_CRL Pre-treat with MLN4924 (Neddylation Inhibitor) Start->Inhibit_CRL Inhibit_Proteasome Pre-treat with MG132 (Proteasome Inhibitor) Start->Inhibit_Proteasome Result_Inactive Result: No Degradation Inactive_Control->Result_Inactive Conclusion Conclusion: Valid On-Target, CRBN- and Proteasome-Dependent Degradation Result_Inactive->Conclusion Result_Compete_POI Result: Degradation Rescued Compete_POI->Result_Compete_POI Result_Compete_POI->Conclusion Result_Compete_CRBN Result: Degradation Rescued Compete_CRBN->Result_Compete_CRBN Result_Compete_CRBN->Conclusion Result_Inhibit_CRL Result: Degradation Blocked Inhibit_CRL->Result_Inhibit_CRL Result_Inhibit_CRL->Conclusion Result_Inhibit_Proteasome Result: Degradation Blocked Inhibit_Proteasome->Result_Inhibit_Proteasome Result_Inhibit_Proteasome->Conclusion

Caption: A logical workflow of essential control experiments for validating PROTAC activity.

  • Inactive Stereoisomer Control: Synthesize a version of your PROTAC where a critical stereocenter on either the POI ligand or the thalidomide moiety is inverted. This control should not be able to form a stable ternary complex and, therefore, should not induce degradation. This is a powerful way to demonstrate that the degradation is dependent on specific molecular recognition. 2[5]. Competitive Displacement:

    • POI Ligand Competition: Pre-treating cells with an excess of the free POI ligand (the "warhead" alone) should rescue POI degradation by outcompeting the PROTAC for binding to the POI.

    • CRBN Ligand Competition: Similarly, pre-treating with an excess of a free CRBN ligand (like pomalidomide or thalidomide) should rescue degradation by preventing the PROTAC from engaging the E3 ligase.

  • Mechanism-Based Inhibitor Controls:

    • Neddylation Inhibition: The activity of the Cullin-RING E3 ligase complex (CRL4^CRBN^) is dependent on a post-translational modification called neddylation. Pre-treating cells with MLN4924, an inhibitor of the NEDD8-activating enzyme, will inactivate the ligase complex and should block PROTAC-mediated degradation. [5] * Proteasome Inhibition: The final step of the pathway is degradation by the proteasome. Pre-treating cells with a proteasome inhibitor, such as MG132 or carfilzomib, should block the degradation of the POI, often resulting in the accumulation of the ubiquitinated form of the protein.

[5]By systematically applying these design principles and validation experiments, you can develop highly selective thalidomide-based PROTACs with minimized off-target effects, paving the way for more effective and safer therapeutics.

References

  • Donovan, K. A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. [Link]

  • Dale, E., et al. (2020). Off-target effects of PROTACs and their mitigation. MedChemComm. [Link]

  • The Royal Society of Chemistry (2022). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). YouTube. [Link]

  • Zhao, L., et al. (2023). Current strategies for improving limitations of proteolysis targeting chimeras. Frontiers in Pharmacology. [Link]

  • Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry. [Link]

  • D4 Pharma (2021). Data-driven approach to identify PROTAC targets. D4 Pharma. [Link]

  • Dale, E., & Degorce, S. (2020). Off‐target activities of PROTAC. ResearchGate. [Link]

  • Smircich, P., et al. (2022). Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? Molecules. [Link]

  • Vargesson, N. (2024). Protein degraders -from thalidomide to new PROTACs. ResearchGate. [Link]

  • BPS Bioscience (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]

  • Donovan, K. A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. PubMed. [Link]

  • Ito, T. (2024). Protein degraders - from thalidomide to new PROTACs. PubMed. [Link]

  • Kovach, A., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]

  • Domainex (n.d.). Ternary Complex Formation Assays. Domainex. [Link]

  • Sun, R., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Pharmacology & Translational Science. [Link]

  • Zhang, A. X., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Lee, C. M. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. [Link]

  • BMG Labtech (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]

  • Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • Mtoz Biolabs (n.d.). PROTAC Drug Off-Target Protein Assessment Service. Mtoz Biolabs. [Link]

  • Gao, H., et al. (2024). PROTACs improve selectivity for targeted proteins. ScienceOpen. [Link]

  • Royal Society of Chemistry (2024). Application of DELs for E3 Ligase Ligand Discovery and Targeted Protein Degradation. Royal Society of Chemistry. [Link]

  • Sun, R., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. National Institutes of Health. [Link]

  • Park, S., et al. (2024). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling. [Link]

  • Deaton, A. M., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. [Link]

  • Bio-Techne (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. [Link]

  • Donovan, K. A., et al. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv. [Link]

  • Eurofins Discovery (2020). Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. Eurofins Discovery. [Link]

  • BOC Sciences (2022). Linker Design and Optimization. Protocols.io. [Link]

  • Eurofins Advinus (n.d.). Battling poor selectivity and drug resistance with PROTAC? Eurofins Advinus. [Link]

  • Day, J. E., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • Kim, D., & Baek, K. (2024). Discovery of E3 Ligase Ligands for Target Protein Degradation. ResearchGate. [Link]

  • CD ComputaBio (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]

Sources

Optimization

Technical Support Center: Stability Optimization for Thalidomide-Based PROTACs

Topic: Enhancing the in vivo stability of "Thalidomide-O-C8-NH2" containing PROTACs Ticket ID: PROTAC-STAB-008 Support Tier: Level 3 (Senior Application Scientist) Diagnostic Hub: Root Cause Analysis Before modifying you...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the in vivo stability of "Thalidomide-O-C8-NH2" containing PROTACs Ticket ID: PROTAC-STAB-008 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Hub: Root Cause Analysis

Before modifying your molecule, you must distinguish between Chemical Instability (spontaneous degradation) and Metabolic Instability (enzymatic degradation). Thalidomide-based PROTACs are notorious for failing due to the former, often masquerading as the latter.

The Degradation Decision Tree

Use this logic flow to identify the specific failure mode of your "Thalidomide-O-C8-NH2" analog.

Stability_Diagnosis Start Issue: Rapid In Vivo Clearance BufferTest Step 1: Incubate in PBS (pH 7.4, 37°C) (No Enzymes) Start->BufferTest Result_Unstable_Buffer Result: Compound Disappears BufferTest->Result_Unstable_Buffer Result_Stable_Buffer Result: Compound Stable (>80% remaining at 4h) BufferTest->Result_Stable_Buffer Diagnosis_Chem DIAGNOSIS: Chemical Hydrolysis (Glutarimide Ring Opening) Result_Unstable_Buffer->Diagnosis_Chem MicrosomeTest Step 2: Incubate in Liver Microsomes (with NADPH) Result_Stable_Buffer->MicrosomeTest Result_Unstable_Micro Result: Rapid Clearance MicrosomeTest->Result_Unstable_Micro Diagnosis_Metabolic DIAGNOSIS: Metabolic Oxidation (Linker/C8 Chain Attack) Result_Unstable_Micro->Diagnosis_Metabolic

Figure 1: Diagnostic workflow to distinguish between spontaneous hydrolysis (chemical) and enzymatic clearance (metabolic).

Troubleshooting Guide & FAQs

Issue 1: "My compound degrades in control buffer (PBS) within hours."

Diagnosis: Chemical Hydrolysis of the Glutarimide Ring.[1] Technical Insight: The thalidomide moiety contains a glutarimide ring that is inherently unstable at physiological pH (7.4). It undergoes spontaneous hydrolytic ring-opening to form phthaloyl glutamic acid derivatives [1]. This reaction is pH-dependent and non-enzymatic.[2]

Troubleshooting Steps:

  • Check Buffer pH: Ensure your assay buffer is strictly pH 7.4. If you run stability assays at pH > 7.4, degradation accelerates exponentially.

  • Temperature Control: Hydrolysis rates double for every 10°C increase. Ensure your autosampler is cooled (4°C) if samples sit before injection.

The Solution (Molecular Design):

  • Switch to Fluorothalidomide: Substituting the hydrogen at the C-3 position of the glutarimide ring with Fluorine (3-fluoro-thalidomide) significantly increases hydrolytic stability while maintaining Cereblon (CRBN) binding affinity [2].

  • Switch Ligand Class: If the degradation is prohibitive, switch to Lenalidomide or Pomalidomide derivatives, which possess an amino group on the phthaloyl ring that electronically stabilizes the system compared to the thalidomide core.

CRBN Ligandt1/2 (PBS, pH 7.4)Metabolic LiabilityRecommended Use
Thalidomide ~2–4 hoursHigh (Hydrolysis)Early Proof-of-Concept
Lenalidomide >24 hoursLowStandard for In Vivo
Fluoro-Thalidomide >10 hoursLowWhen Thalidomide binding mode is required
Issue 2: "My compound is stable in buffer but vanishes in Microsomes (High Cl_int)."

Diagnosis: Metabolic Oxidation of the C8 Linker. Technical Insight: The "O-C8" component (an octyl alkyl chain) is a prime target for Cytochrome P450s (specifically CYP3A4). Long, unsubstituted alkyl chains are "greasy" handles that fit perfectly into the CYP active site, leading to rapid hydroxylation and subsequent chain breakdown [3].

Troubleshooting Steps:

  • Metabolite ID: Run a metabolite identification (MetID) study. Look for +16 Da (hydroxylation) or -2 Da (desaturation) peaks. If these map to the linker, the C8 chain is your culprit.

  • Mouse vs. Human Trap: Be aware that mice clear thalidomide-based PROTACs significantly faster than humans due to higher esterase activity and specific CYP isoforms. A t1/2 of 15 min in mouse microsomes might still be viable in humans, but it makes murine efficacy models difficult [4].

The Solution (Linker Logic):

  • Break the Chain: Replace the -C8- alkyl chain with a PEG chain (e.g., PEG2-PEG3). Oxygen atoms reduce lipophilicity (LogD) and are less prone to oxidative attack than methylene (-CH2-) groups.

  • Rigidification: Replace the flexible alkyl chain with a piperazine or piperidine ring. This reduces the entropic penalty of binding and removes the "floppy" chain that CYPs easily oxidize [5].

  • Fluorination of Linker: Introduce gem-difluoro groups (-CF2-) into the alkyl chain to block metabolic soft spots.

Issue 3: "My compound precipitates in the assay buffer."

Diagnosis: Solubility-Driven Pseudo-Instability. Technical Insight: The combination of the hydrophobic Thalidomide core and the lipophilic C8 linker often pushes PROTACs beyond the "Rule of 5". What looks like degradation (loss of peak area) is often precipitation or non-specific binding to the plasticware.

Troubleshooting Steps:

  • The Centrifuge Test: Spin down your "degraded" sample. If a pellet forms, it's solubility, not stability.

  • Solvent Shift: Ensure your stock solution (DMSO) does not crash out when hitting the aqueous buffer. Keep DMSO < 0.5% final concentration, but consider using 10-20% cyclodextrin (HP-β-CD) in your dosing vehicle to maintain solubility [6].

Standard Operating Procedure (SOP): Stability Validation

Protocol: Differentiating Chemical vs. Metabolic Stability

Objective: To determine if the "Thalidomide-O-C8-NH2" PROTAC is failing due to pH-driven hydrolysis or enzymatic metabolism.

Materials:

  • Test Compound (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Liver Microsomes (Mouse/Human, 20 mg/mL protein)

  • NADPH Regenerating System

  • Acetonitrile (containing Internal Standard)

Workflow:

  • Preparation:

    • Arm A (Chemical): Dilute compound to 1 µM in PBS (pH 7.4).

    • Arm B (Metabolic): Dilute compound to 1 µM in Microsomal mix (0.5 mg/mL protein) + NADPH.

    • Arm C (Control): Dilute compound to 1 µM in Microsomal mix without NADPH (controls for non-NADPH enzymes/binding).

  • Incubation:

    • Incubate all arms at 37°C in a shaking water bath.

    • Timepoints: 0, 15, 30, 60, 120, 240 minutes.

  • Quenching:

    • At each timepoint, transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (with IS).

    • CRITICAL: Process immediately. Do not let quenched samples sit at RT, as thalidomide can continue to hydrolyze if the pH shifts.

  • Analysis:

    • Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS.

  • Data Interpretation (The "C8" Factor):

    • If Arm A degrades > 20% in 2 hours → Chemical Instability (Fix: Fluorination).

    • If Arm A is stable, but Arm B degrades rapidy → CYP Metabolism (Fix: Linker modification).

    • If Arm B and C degrade equally fast → Esterase/Amidase Activity (Fix: Steric hindrance near amide bonds).

Visualizing the Stabilization Strategy

The following diagram illustrates the chemical logic for stabilizing the Thalidomide-O-C8-NH2 motif.

Stabilization_Strategy Original Thalidomide-O-C8-NH2 (High Instability) Path_Chem Chemical Fix: Fluorinate Glutarimide Ring Original->Path_Chem Glutarimide Opening Path_Met Metabolic Fix: Modify C8 Linker Original->Path_Met Alkyl Chain Oxidation Outcome_Chem Prevents Spontaneous Hydrolysis (pH 7.4) Path_Chem->Outcome_Chem Outcome_Met Prevents CYP450 Oxidation Path_Met->Outcome_Met Final Optimized PROTAC (High In Vivo Exposure) Outcome_Chem->Final Outcome_Met->Final

Figure 2: Strategic modifications to address the dual instability mechanisms of the specific PROTAC scaffold.

References

  • Eriksson, T., et al. (2001). "Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide." Chirality.

  • Yamamoto, J., et al. (2024). "Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives." Scientific Reports.

  • Goracci, L., et al. (2020). "Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications." Journal of Medicinal Chemistry.

  • Teo, S. K., et al. (2004).[3] "Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients." Clinical Cancer Research.

  • BOC Sciences. (2023). "Metabolic Characteristics of PROTAC Drugs." Technical Note.

  • Krenn, M., et al. (1992). "Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin." Journal of Pharmaceutical Sciences.

Sources

Troubleshooting

Strategies to improve the synthesis yield of "Thalidomide-O-C8-NH2"

Welcome to the technical support center for the synthesis of Thalidomide-O-C8-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Thalidomide-O-C8-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during the synthesis of this critical E3 ligase ligand-linker conjugate, which is frequently used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]

I. Synthetic Overview

The synthesis of Thalidomide-O-C8-NH2 typically involves a two-step process starting from a commercially available thalidomide derivative. The general strategy is to first couple a protected C8 amino-linker to the hydroxyl group of 4-hydroxythalidomide, followed by the deprotection of the terminal amine.

Synthetic_Workflow cluster_0 Step 1: Linker Coupling (Etherification) cluster_1 Step 2: Deprotection A 4-Hydroxythalidomide D Thalidomide-O-C8-NHBoc (Protected Intermediate) A->D Coupling B HO-(CH2)8-NHBoc (Boc-8-amino-1-octanol) B->D C PPh3, DIAD (or DEAD) (Mitsunobu Reagents) C->D Facilitates Reaction E Thalidomide-O-C8-NHBoc G Thalidomide-O-C8-NH2 (Final Product) E->G Amine Deprotection F TFA or HCl (Acidic Conditions) F->G

Caption: General synthetic workflow for Thalidomide-O-C8-NH2.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield in Step 1 (Mitsunobu Coupling)

Q: I am attempting the Mitsunobu reaction to couple 4-hydroxythalidomide with Boc-8-amino-1-octanol, but I am observing a very low yield of the desired product. What are the most common reasons for this failure?

A: The Mitsunobu reaction is powerful but highly sensitive to reaction conditions.[3][4][5] Several factors could be responsible for a low yield:

  • Causality - Reagent Quality and Order of Addition: The success of the reaction is critically dependent on the formation of the betaine intermediate from triphenylphosphine (PPh3) and the azodicarboxylate (DIAD or DEAD).[5]

    • Solution: Always use fresh, high-purity reagents. Azodicarboxylates can degrade over time. The order of addition is crucial. A widely accepted protocol is to dissolve the 4-hydroxythalidomide, Boc-8-amino-1-octanol, and PPh3 in an anhydrous solvent (like THF) and cool the mixture to 0 °C before adding the DIAD/DEAD dropwise.[4][5] This minimizes side reactions.

  • Causality - Inadequate Solvent Conditions: The reaction requires strictly anhydrous conditions. Any moisture will consume the activated intermediates.

    • Solution: Use freshly distilled, anhydrous THF or another suitable solvent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Causality - Competing Side Reactions: If the nucleophilicity of the alcohol is low or if there are steric hindrances, side reactions can dominate.[6] The pKa of the nucleophile should ideally be below 13 to prevent protonation of the betaine intermediate, which is not an issue for the alcohol but is a key consideration for other potential nucleophiles.[3]

    • Solution: While the primary alcohol of the linker is generally reactive, ensure the reaction is run at the optimal temperature. Starting at 0 °C and allowing it to slowly warm to room temperature is standard.[4] If the standard reaction fails, an alternative like the Williamson ether synthesis could be considered, although it often requires harsher basic conditions which the thalidomide moiety may not tolerate well.

Data Presentation: Comparison of Etherification Strategies

ParameterMitsunobu ReactionWilliamson Ether Synthesis
Key Reagents PPh3, DIAD/DEADStrong Base (e.g., NaH, K2CO3)
Alcohol Precursor Primary or Secondary AlcoholAlcohol
Linker Precursor Alcohol (e.g., HO-C8-NHBoc)Alkyl Halide (e.g., Br-C8-NHBoc)
Stereochemistry Inversion of configurationRetention of configuration
Conditions Mild, neutral, anhydrousBasic, may require heat
Common Byproduct Triphenylphosphine oxide (TPPO)Elimination products
Key Advantage Mild conditions, high functional group toleranceUses cheaper, more common reagents

Issue 2: Difficulties in Purifying the Boc-Protected Intermediate

Q: After the Mitsunobu reaction, I am struggling to separate my product (Thalidomide-O-C8-NHBoc) from the triphenylphosphine oxide (TPPO) byproduct. What is the best purification strategy?

A: The removal of TPPO is a classic challenge in Mitsunobu reaction workups.

  • Causality - High Polarity and Crystallinity of TPPO: TPPO is a highly polar and crystalline compound, which can co-elute with polar products during column chromatography or cause the product to crash out of solution.

    • Solution 1 (Direct Crystallization): After the reaction, concentrate the mixture and dissolve it in a minimal amount of a polar solvent (like dichloromethane). Add a non-polar solvent (like diethyl ether or hexanes) until the solution becomes cloudy. The TPPO will often selectively crystallize out upon cooling and can be removed by filtration.[4]

    • Solution 2 (Optimized Chromatography): If crystallization is not effective, careful column chromatography is required. Use a less polar solvent system initially to elute non-polar impurities, then gradually increase the polarity to elute your product before the TPPO. A gradient of ethyl acetate in hexanes is a common starting point.

    • Solution 3 (Alternative Reagents): For future syntheses, consider using polymer-bound PPh3 or a modified phosphine reagent that results in a more easily separable oxide byproduct.

Issue 3: Incomplete or Degradative Boc Deprotection (Step 2)

Q: I am using trifluoroacetic acid (TFA) to remove the Boc group, but the reaction is either incomplete or I am seeing degradation of my final product. How can I optimize this step?

A: While TFA is effective, the conditions must be carefully controlled to avoid side reactions on the acid-sensitive thalidomide core.[7]

  • Causality - Insufficient Acid or Reaction Time: The Boc group requires a strong acid for efficient cleavage.[7][8]

    • Solution: A common protocol is to use a 20-50% solution of TFA in an inert solvent like dichloromethane (DCM) at room temperature.[7] Monitor the reaction by TLC or LC-MS. If incomplete after 1-2 hours, you can increase the reaction time, but be cautious about degradation.

  • Causality - Product Degradation: The glutarimide and phthalimide rings in thalidomide are susceptible to hydrolysis under harsh acidic conditions, especially if water is present.[9]

    • Solution: Ensure you are using anhydrous TFA and DCM. Perform the reaction at room temperature or below (0 °C) to minimize degradation. Once the reaction is complete, immediately quench the acid by adding a base (like saturated sodium bicarbonate solution) or by concentrating the mixture in vacuo and co-evaporating with a solvent like toluene to remove residual acid.

  • Alternative Deprotection: If TFA proves too harsh, consider using a solution of 4M HCl in dioxane. This reagent is also highly effective but can sometimes be milder than TFA.[7]

Troubleshooting_Deprotection Start Deprotection of Thalidomide-O-C8-NHBoc Incomplete Reaction Incomplete? Start->Incomplete Degradation Product Degradation? Incomplete->Degradation No IncreaseTime Increase Reaction Time (Monitor Closely) Incomplete->IncreaseTime Yes LowerTemp Lower Temperature to 0°C Degradation->LowerTemp Yes UseHCl Switch to 4M HCl in Dioxane Degradation->UseHCl Yes, even at 0°C Success Purify Final Product Degradation->Success No IncreaseTime->Degradation IncreaseTFA Increase TFA Conc. (e.g., 25% to 50%) IncreaseTime->IncreaseTFA IncreaseTFA->Degradation LowerTemp->Success Failure Re-evaluate Synthesis LowerTemp->Failure UseHCl->Success

Caption: Decision workflow for troubleshooting the Boc-deprotection step.

III. Experimental Protocol: Recommended Synthesis

This protocol describes a reliable method for the synthesis of Thalidomide-O-C8-NH2 via a Mitsunobu reaction followed by acid-mediated deprotection.

Step 1: Synthesis of Boc-protected Intermediate (Thalidomide-O-C8-NHBoc)

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxythalidomide (1.0 eq), Boc-8-amino-1-octanol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids (approx. 0.1 M concentration relative to 4-hydroxythalidomide).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes. Ensure the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the 4-hydroxythalidomide is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure product.

Step 2: Synthesis of Final Product (Thalidomide-O-C8-NH2)

  • Dissolve the purified Thalidomide-O-C8-NHBoc (1.0 eq) from Step 1 in dichloromethane (DCM) (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25% (v/v).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the solution under reduced pressure.

  • Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • If necessary, purify further by column chromatography or by precipitation/crystallization to obtain the final Thalidomide-O-C8-NH2, often as a TFA or HCl salt if the final neutralization and workup are omitted.

IV. Frequently Asked Questions (FAQs)

Q: Are there viable alternatives to the Mitsunobu reaction for Step 1?

A: Yes, the primary alternative is the Williamson ether synthesis. This involves deprotonating the hydroxyl group of 4-hydroxythalidomide with a strong base (like sodium hydride) and then reacting it with an alkyl halide linker (e.g., 8-bromo-octyl)-carbamic acid tert-butyl ester. However, this method can be lower-yielding due to the potential for base-sensitivity of the thalidomide core.

Q: Is the Gabriel Synthesis a good method for creating the terminal amine on the linker?

A: The Gabriel synthesis is a classic method for preparing primary amines and can be adapted for this purpose.[10][11] One could react potassium phthalimide with 1,8-dibromooctane, followed by coupling to 4-hydroxythalidomide. The final step would involve releasing the primary amine using hydrazine.[12] While effective, this route is often more complex and lower-yielding than using a pre-functionalized and protected linker like Boc-8-amino-1-octanol.

Q: How should I characterize my final product?

A: Full characterization is essential to confirm the structure and purity. The recommended methods are:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • HPLC: To determine the purity of the final compound.

Q: What are the key safety considerations when handling thalidomide and its derivatives?

A: Thalidomide is a known human teratogen.[13][14] All derivatives, including this linker, should be handled with extreme caution.

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.

  • Researchers of childbearing potential must follow strict handling protocols and contraception guidelines as established by their institution's safety office.

  • Consult the Safety Data Sheet (SDS) for thalidomide before beginning any work.

V. References

  • Encyclopedia.pub. Development of Analogs of Thalidomide. [Link]

  • The Ohio State University. Solid-phase synthesis of thalidomide and its analogues. [Link]

  • PubMed. Solid-phase synthesis of thalidomide and its analogues. [Link]

  • National Institutes of Health (NIH). Molecular mechanisms of thalidomide and its derivatives. [Link]

  • PubMed Central. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation. [Link]

  • ResearchGate. A General Strategy for the Preparation of Thalidomide-Conjugate Linkers. [Link]

  • Chemistry Steps. Thalidomide-How stereoisomers can have complete different properties. [Link]

  • Royal Society of Chemistry. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. [Link]

  • Google Patents. WO2011154739A1 - Crystalline forms of thalidomide and processes for their preparation.

  • World Journal of Biology Pharmacy and Health Sciences. An in-depth review of thalidomide's basic moieties. [Link]

  • National Institutes of Health (NIH). Management of Thalidomide Toxicity. [Link]

  • Wikipedia. Thalidomide. [Link]

  • MDPI. A Novel Paradigm for Targeting Challenging Targets: Advancing Technologies and Future Directions of Molecular Glue Degraders. [Link]

  • OpenOChem. The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape. [Link]

  • YouTube. Thalidomide and Optical Isomerism. [Link]

  • National Institutes of Health (NIH). Thalidomide. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

  • National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Google Patents. US3337630A - Process for the purification of amines.

  • Wikipedia. Mitsunobu reaction. [Link]

  • University of Wisconsin–Madison. Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. [Link]

  • National Institutes of Health (NIH). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Chemistry Steps. The Gabriel Synthesis of Primary Amines. [Link]

  • BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]

  • Royal Society of Chemistry. Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • ResearchGate. Any methods to achieve selectivity between Mitsunobu displacement and Mitsunobu etherfication?. [Link]

  • YouTube. The Gabriel Synthesis, Making Primary Amines. [Link]

  • ResearchGate. Deprotection of N-Boc group of aliphatic amines a. [Link]

  • Organic Chemistry Tutor. Gabriel Synthesis. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Cereblon Engagement of "Thalidomide-O-C8-NH2" in Cells

For researchers and drug development professionals venturing into the rapidly evolving field of targeted protein degradation, confirming the direct interaction of a molecule with its intended E3 ligase recruiter is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals venturing into the rapidly evolving field of targeted protein degradation, confirming the direct interaction of a molecule with its intended E3 ligase recruiter is a critical first step. This guide provides an in-depth comparison of key methodologies for validating the cellular engagement of "Thalidomide-O-C8-NH2," a thalidomide-based ligand often incorporated into Proteolysis Targeting Chimeras (PROTACs) to hijack the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2]

The primary mechanism of action for thalidomide and its analogues is the modulation of the Cereblon E3 ligase complex.[3] By binding to Cereblon, these molecules can induce the degradation of specific target proteins, a principle that underpins the therapeutic potential of immunomodulatory drugs (IMiDs) and a growing class of PROTACs.[4][5] "Thalidomide-O-C8-NH2" serves as a crucial building block in this technology, acting as the "hook" that engages Cereblon. Therefore, rigorously validating its engagement within the complex cellular environment is paramount to the successful development of novel therapeutics.

This guide will navigate you through the principles, protocols, and comparative analysis of three robust methodologies to confirm the binding of "Thalidomide-O-C8-NH2" to Cereblon in a cellular context:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method to directly assess target engagement in intact cells.

  • Immunoprecipitation-Mass Spectrometry (IP-MS): A powerful technique to probe for direct binding and changes in protein-protein interactions.

  • Competitive Engagement Assays: Versatile platforms to quantify binding affinity and target occupancy in a cellular milieu.

The Central Player: The CRL4CRBN E3 Ubiquitin Ligase Complex

Before delving into the validation methods, it is crucial to understand the biological context. Cereblon functions as the substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[5] The binding of thalidomide or its derivatives to Cereblon alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates.[5]

cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 PROTAC-Mediated Degradation CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A Rbx1 Rbx1 CUL4A->Rbx1 E2 E2-Ub Rbx1->E2 Target Target Protein E2->Target Ubiquitination PROTAC Thalidomide-O-C8-NH2-Linker-Target_Ligand PROTAC->CRBN Binds PROTAC->Target Binds Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin

Caption: PROTAC-mediated protein degradation workflow.

Cellular Thermal Shift Assay (CETSA®): The Direct Biophysical readout

CETSA is a powerful method for verifying target engagement in a cellular setting without the need for compound or protein modification.[6] The principle is based on the observation that the binding of a ligand can alter the thermal stability of its target protein.[7][8]

Causality Behind the Experimental Choice

By treating cells with "Thalidomide-O-C8-NH2" and then subjecting them to a heat gradient, we can observe a shift in the melting temperature (Tm) of Cereblon if the compound is bound. This provides direct, biophysical evidence of engagement in a physiologically relevant environment.

Experimental Protocol: CETSA for Cereblon Engagement

start Start: Cell Culture step1 Treat cells with Thalidomide-O-C8-NH2 or vehicle control start->step1 step2 Heat cells across a temperature gradient step1->step2 step3 Lyse cells and separate soluble and precipitated fractions step2->step3 step4 Quantify soluble Cereblon (e.g., Western Blot, ELISA) step3->step4 end Analyze data and determine Tm shift step4->end

Caption: CETSA experimental workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, MM.1S) and allow them to adhere. Treat the cells with varying concentrations of "Thalidomide-O-C8-NH2" or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the amount of soluble Cereblon at each temperature point using a quantitative method like Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of soluble Cereblon as a function of temperature for both the treated and control samples. The temperature at which 50% of the protein is denatured is the Tm. A shift in the Tm upon compound treatment indicates target engagement.

Data Presentation: Expected CETSA Results
TreatmentConcentration (µM)Tm of Cereblon (°C)ΔTm (°C)
Vehicle (DMSO)-52.5-
Thalidomide-O-C8-NH2155.0+2.5
Thalidomide-O-C8-NH21056.8+4.3
Negative Control Cpd1052.6+0.1

Immunoprecipitation-Mass Spectrometry (IP-MS): Unveiling the Interactome

IP-MS is a gold-standard technique for identifying protein-protein interactions.[9][10] In the context of Cereblon engagement, it can be used to directly pull down Cereblon and identify "Thalidomide-O-C8-NH2" as a binding partner, or more commonly, to observe the compound-dependent recruitment of neo-substrates.

Causality Behind the Experimental Choice

This method provides high-confidence identification of direct and indirect binding partners of Cereblon that are modulated by "Thalidomide-O-C8-NH2". This is particularly powerful for confirming the mechanism of action of molecular glues and PROTACs.

Experimental Protocol: IP-MS for Cereblon Interactome

start Start: Cell Treatment step1 Treat cells with Thalidomide-O-C8-NH2 or vehicle control start->step1 step2 Lyse cells and pre-clear lysate step1->step2 step3 Immunoprecipitate Cereblon using an anti-CRBN antibody step2->step3 step4 Elute bound proteins and prepare for MS step3->step4 step5 LC-MS/MS analysis step4->step5 end Identify and quantify co-immunoprecipitated proteins step5->end

Caption: IP-MS experimental workflow.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with "Thalidomide-O-C8-NH2" or a vehicle control. Lyse the cells in a non-denaturing buffer to preserve protein complexes.[11]

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to Cereblon that is coupled to magnetic or agarose beads.[12] This will capture Cereblon and its interacting partners.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured protein complexes from the beads.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were co-immunoprecipitated with Cereblon.

  • Data Analysis: Compare the protein profiles of the "Thalidomide-O-C8-NH2"-treated sample with the vehicle control. An enrichment of known or novel neo-substrates (e.g., IKZF1, IKZF3) in the treated sample confirms the modulatory activity of the compound on Cereblon.[13]

Data Presentation: Expected IP-MS Results
Protein IdentifiedFold Change (Treated vs. Vehicle)p-valueFunction
Cereblon (CRBN)1.0 (Bait)-E3 Ligase Substrate Receptor
IKZF1 (Ikaros)15.2<0.001Transcription Factor (Neo-substrate)
IKZF3 (Aiolos)12.8<0.001Transcription Factor (Neo-substrate)
DDB11.10.45CRL4 Component
CUL4A0.90.52CRL4 Component

Competitive Engagement Assays: Quantifying Binding in a High-Throughput Manner

Competitive binding assays are highly adaptable and can provide quantitative data on the binding affinity of "Thalidomide-O-C8-NH2" to Cereblon in a cellular context. These assays rely on the displacement of a known fluorescent or luminescent tracer from Cereblon by the test compound.

Causality Behind the Experimental Choice

These assays are ideal for determining the potency of Cereblon engagement (e.g., IC50 or Kd values) and are amenable to high-throughput screening, making them valuable for lead optimization.

A. NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the interaction between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer.[14]

Experimental Protocol: NanoBRET™ for Cereblon Engagement

  • Cell Line Generation: Use a cell line that expresses Cereblon fused to NanoLuc® luciferase.

  • Assay Setup: Plate the cells and treat them with a constant concentration of a fluorescently labeled Cereblon tracer (e.g., BODIPY-lenalidomide) and a dilution series of "Thalidomide-O-C8-NH2".[14]

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emissions.

  • Data Analysis: Calculate the BRET ratio. The displacement of the tracer by "Thalidomide-O-C8-NH2" will result in a decrease in the BRET signal, allowing for the determination of an IC50 value.

B. Fluorescence Polarization (FP) Assay

This in-vitro assay can be adapted to cell lysates to provide a measure of target engagement. It is based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like Cereblon, its tumbling is slowed, and polarization increases.[15]

Experimental Protocol: FP with Cell Lysates

  • Prepare Cell Lysates: Treat cells with "Thalidomide-O-C8-NH2" and prepare lysates.

  • Assay Reaction: In a microplate, combine the cell lysate, a fluorescently labeled thalidomide tracer, and varying concentrations of "Thalidomide-O-C8-NH2".

  • Measurement: Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: The competition for Cereblon binding between the tracer and "Thalidomide-O-C8-NH2" will lead to a decrease in polarization, from which a binding affinity can be calculated.

Data Presentation: Expected Competitive Assay Results
Assay TypeCompoundIC50 (nM)
NanoBRET™Thalidomide-O-C8-NH2150
NanoBRET™Pomalidomide (Control)50
FP (Cell Lysate)Thalidomide-O-C8-NH2250
FP (Cell Lysate)Pomalidomide (Control)80

Comparison of Methods

FeatureCETSA®IP-MSCompetitive Assays (e.g., NanoBRET™)
Principle Ligand-induced thermal stabilizationCo-immunoprecipitation of protein complexesDisplacement of a fluorescent/luminescent probe
Output Tm shiftIdentification and quantification of interactorsIC50 / Kd values
Throughput Low to MediumLowHigh
Cellular Context Intact cellsCell lysateIntact cells or lysate
Labeling Required? NoNoYes (tracer and/or tagged protein)
Key Advantage Direct biophysical evidence in live cellsProvides mechanistic insight into interactomeQuantitative and high-throughput
Key Limitation Not all proteins show a significant shiftTechnically demanding, indirect bindingRequires specialized reagents/cell lines

Conclusion

Validating the cellular engagement of "Thalidomide-O-C8-NH2" with Cereblon is a non-negotiable step in the development of Cereblon-recruiting PROTACs and molecular glues. The choice of method should be guided by the specific question at hand.

  • CETSA® is unparalleled for obtaining direct, label-free evidence of target engagement in a native cellular environment.

  • IP-MS offers an in-depth view of the compound's impact on the Cereblon interactome, which is crucial for mechanistic studies.

  • Competitive engagement assays like NanoBRET™ provide quantitative and scalable data on binding potency, making them ideal for structure-activity relationship (SAR) studies and compound ranking.

A multi-pronged approach, employing a combination of these techniques, will provide the most comprehensive and robust validation of Cereblon engagement, thereby de-risking and accelerating your drug discovery programs.

References

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement - bioRxiv. (2022-01-27). Available from: [Link]

  • Cereblon Binding Assay Kit - BPS Bioscience. Available from: [Link]

  • Thalidomide - Wikipedia. Available from: [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement - National Genomics Data Center (CNCB-NGDC). (2022-01-27). Available from: [Link]

  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - NIH. Available from: [Link]

  • Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed. (2023-02-06). Available from: [Link]

  • A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands | Journal of Medicinal Chemistry - ACS Publications. (2016-01-05). Available from: [Link]

  • Targeted protein degradation - Wikipedia. Available from: [Link]

  • A Novel Paradigm for Targeting Challenging Targets: Advancing Technologies and Future Directions of Molecular Glue Degraders - MDPI. Available from: [Link]

  • Emerging Role of CELMoDs (Cereblon E3 Ligase Modulators) and Other Novel Approaches to Targeting ... - YouTube. (2024-03-18). Available from: [Link]

  • A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed. (2020-07-16). Available from: [Link]

  • Thalidomide - StatPearls - NCBI Bookshelf - NIH. (2023-06-12). Available from: [Link]

  • Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC. (2024-09-15). Available from: [Link]

  • Competitive cereblon engagement assay for the measuring of cell permeability. CRBN - ResearchGate. Available from: [Link]

  • Thalidomide: mechanisms of action - PubMed - NIH. (2008). Available from: [Link]

  • Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC. Available from: [Link]

  • PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation - bioRxiv. (2024-06-30). Available from: [Link]

  • Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices. (2026-01-13). Available from: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC - NIH. (2023-03-17). Available from: [Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K. (2022-07-07). Available from: [Link]

  • Mouse Monoclonal Antibodies Generated from Full Length Human Cereblon: Detection of Cereblon Protein in Patients with Multiple Myeloma - MDPI. Available from: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. (2020-08-27). Available from: [Link]

  • Immunoprecipitation followed by mass spectrometry (IP-MS) - EMBL-EBI. (2025-10-30). Available from: [Link]

  • US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents.
  • Next-Generation Drugs Targeting the Cereblon Ubiquitin Ligase - YouTube. (2019-11-01). Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Protocol: Handling Thalidomide-O-C8-NH2 in a Research Setting

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Thalidomide-O-C8-NH2. The focus is on...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Thalidomide-O-C8-NH2. The focus is on establishing a self-validating system of protocols that prioritizes personnel safety and experimental integrity. Given the potent nature of thalidomide and its analogs, adherence to these guidelines is not merely procedural but foundational to responsible research.

Thalidomide is a well-documented human teratogen, capable of causing severe birth defects.[1][2] It and its derivatives are also associated with risks of peripheral neuropathy, thrombotic events, and drowsiness.[1][3] While Thalidomide-O-C8-NH2 is a research-grade molecule and its full toxicological profile may not be exhaustively studied, it must be handled with the same level of caution as the parent compound.[2][4] This guide is built on the principle of treating the compound as a high-potency active pharmaceutical ingredient (HPAPI), mandating stringent containment and personal protection strategies.

The Hierarchy of Controls: A Foundational Safety Paradigm

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is predicated on the proper implementation of engineering and administrative controls. The Occupational Safety and Health Administration (OSHA) emphasizes that engineering and work practice controls are the primary means to reduce employee exposure to toxic chemicals.[5]

cluster_0 Hierarchy of Controls for Potent Compounds Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Isolator) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls : All manipulations of Thalidomide-O-C8-NH2, especially in its powdered form, must occur within a certified chemical fume hood, glove box, or a containment isolator.[6][7] These systems are designed to physically separate the operator from the hazard.

  • Administrative Controls : Access to areas where this compound is stored and handled must be restricted. A designated area within the lab should be clearly marked for potent compound work. All personnel must receive specific training on the risks of thalidomide analogs and the procedures outlined in this guide.[5]

Personal Protective Equipment (PPE): Your Last Line of Defense

A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for any laboratory work.[8] However, when handling potent compounds like Thalidomide-O-C8-NH2, this baseline is insufficient. The following multi-layered PPE is mandatory.

Task CategoryBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Storage & Transport (Closed Container) Disposable Lab CoatSingle Pair Nitrile GlovesSafety GlassesNot Required
Weighing Powder / Aliquoting Disposable Gown (solid front, tight cuffs)Double Nitrile GlovesSafety Goggles & Face ShieldFitted N95/FFP3 Respirator or PAPR
Preparing Solutions (in Fume Hood) Disposable Gown (solid front, tight cuffs)Double Nitrile GlovesSafety Goggles & Face ShieldNot required if entirely within a certified fume hood
Cell Culture / Assays Disposable Lab CoatDouble Nitrile GlovesSafety GlassesNot Required
Spill Cleanup Coveralls ("Bunny Suit")Heavy-duty Nitrile Gloves (over inner pair)Safety Goggles & Face ShieldFitted N95/FFP3 Respirator or PAPR
Waste Disposal Disposable Lab CoatDouble Nitrile GlovesSafety GlassesNot Required

Detailed PPE Specifications:

  • Body Protection : A disposable, solid-front gown with long sleeves and tight-fitting elastic cuffs is required to protect skin and clothing.[9] For high-risk activities like cleaning up spills, full-body coveralls (often called "bunny suits") offer superior protection.[10]

  • Hand Protection : Double-gloving with nitrile gloves is mandatory.[9] This provides a backup barrier and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Gloves must be changed immediately if contamination is suspected and every 1-2 hours during continuous work.

  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety goggles with side shields must be worn.[8] When handling the powder or any procedure with a splash risk, a full-face shield must be worn over the safety goggles.[8]

  • Respiratory Protection : The primary risk from Thalidomide-O-C8-NH2 is the inhalation of fine powder.[1] All work with the solid compound must be performed in a ventilated enclosure like a fume hood.[6] For weighing operations, even within a hood, a properly fit-tested N95 or FFP3 respirator is required as an additional precaution. A Powered Air-Purifying Respirator (PAPR) may be required for higher-risk scenarios.[11]

Procedural Guidance: Safe Handling Workflow

This workflow integrates PPE requirements into a step-by-step process to ensure safety at every stage.

cluster_1 Safe Handling Workflow for Potent Compounds Prep 1. Preparation - Designate Area - Assemble Materials - Post Warning Signs Don 2. Don PPE - Gown, Inner Gloves - Goggles, Respirator - Outer Gloves, Face Shield Prep->Don Handle 3. Handling - Perform work in  Fume Hood/Isolator - Minimize dust/aerosols Don->Handle Decon 4. Decontamination - Wipe down surfaces - Clean equipment Handle->Decon Doff 5. Doff PPE - Remove outer layers first - Avoid self-contamination Decon->Doff Dispose 6. Waste Disposal - Segregate into labeled  hazardous waste containers Doff->Dispose

Caption: A systematic workflow for handling potent compounds from start to finish.

Experimental Protocol: Weighing and Solubilizing Thalidomide-O-C8-NH2 Powder

  • Preparation :

    • Cordon off a designated area and post warning signs indicating a potent compound is in use.

    • Assemble all necessary equipment: spatulas, weigh paper/boat, vials, solvent, vortexer, etc., and place them inside the chemical fume hood.

    • Prepare a hazardous waste container within the hood.

  • Donning PPE :

    • Don inner nitrile gloves.

    • Don a disposable gown, ensuring full coverage.

    • Don safety goggles and a fit-tested N95 respirator.

    • Don a second pair of (outer) nitrile gloves over the first pair.

    • Don a face shield over the goggles.

  • Handling (inside the fume hood) :

    • Carefully open the primary container of Thalidomide-O-C8-NH2. Avoid any sudden movements that could aerosolize the powder.

    • Using a clean spatula, carefully transfer the desired amount of powder to a weigh boat on a tared balance.

    • Once weighing is complete, securely close the primary container.

    • Transfer the weigh boat containing the powder into the vial intended for solubilization.

    • Slowly add the desired solvent to the vial, minimizing any splashing.

    • Cap the vial securely and vortex until the compound is fully dissolved. The compound is now significantly less of an inhalation hazard.

  • Decontamination :

    • Wipe down the spatula, balance, and any other surfaces inside the fume hood with an appropriate cleaning solvent (e.g., 70% ethanol), followed by a mild detergent solution.

    • Place all disposable items that came into contact with the powder (weigh boat, pipette tips, wipes) into the designated hazardous waste container inside the hood.[1]

  • Doffing PPE :

    • Remove the outer pair of gloves and dispose of them in the hazardous waste.

    • Remove the face shield and gown.

    • Step away from the immediate work area.

    • Remove the respirator and safety goggles.

    • Finally, remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[12]

Emergency and Disposal Plans

Spill Response :

  • Minor Spill (inside fume hood) :

    • Ensure the fume hood is operational.

    • Wearing full PPE, gently cover the spill with an absorbent material.[1]

    • Place a damp cloth or towel over the area to minimize dust.[1]

    • Carefully collect the absorbed material and place it in a sealed hazardous waste container.

    • Decontaminate the area twice with an appropriate solvent and cleaning agent.[1]

  • Major Spill (outside fume hood) :

    • Evacuate the area immediately.

    • Alert laboratory personnel and notify the institutional safety officer.

    • Restrict access to the area.

    • Only personnel trained in hazardous spill response should perform the cleanup, using appropriate respiratory protection (PAPR) and coveralls.

Personal Exposure :

  • Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes.[13] Seek medical advice.[14]

  • Eye Contact : Immediately flush eyes with a safety eyewash station for at least 15 minutes, holding eyelids open.[14] Seek immediate medical attention.

  • Inhalation/Ingestion : Move to fresh air. Seek immediate medical attention.[6]

Waste Disposal :

All materials contaminated with Thalidomide-O-C8-NH2, including gloves, gowns, labware, and spill cleanup debris, must be disposed of as hazardous chemical waste.[1][15] Do not dispose of this material in the regular trash or down the drain.[1][12] Use designated, sealed, and clearly labeled containers, and follow all institutional and local regulations for hazardous waste disposal.[4]

By integrating these robust engineering controls, administrative procedures, and a comprehensive PPE strategy, researchers can confidently and safely handle Thalidomide-O-C8-NH2, ensuring both personal safety and the integrity of their valuable research.

References

  • ORAL CANCER TREATMENT EDUCATION. NCODA. Available at: [Link]

  • Thalidomide Monograph for Professionals. Drugs.com. Available at: [Link]

  • Thalomid® Capsules (50, 100, 150 and 200 mg) Safety Data Sheet. Celgene. Available at: [Link]

  • Prescriber Guide to - Risk Evaluation and Mitigation Strategy (REMS) Program. Thalomid REMS. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]

  • Management of Thalidomide Toxicity. National Institutes of Health (NIH). Available at: [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • ECHA adds two hazardous chemicals to the Candidate List. European Chemicals Agency (ECHA). Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Texas at Austin Environmental Health and Safety. Available at: [Link]

  • THALOMID U.S. Prescribing Information. Bristol Myers Squibb. Available at: [Link]

  • ECHA provides advice on new hazard classes for substances and mixtures. European Chemicals Agency (ECHA). Available at: [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. BNP Media. Available at: [Link]

  • Homepage. European Chemicals Agency (ECHA). Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. Available at: [Link]

  • Introduction to ECHA's guidance on new CLP hazard classes. YouTube. Available at: [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. Available at: [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. Available at: [Link]

  • Europe - ECHA updates the Guidance on the Application of the CLP Criteria. Trace One. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. Available at: [Link]

Sources

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